1,1'-(4-Methylimidazolidine-1,3-diyl)dihexadecan-1-one
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Overview
Description
1,1’-(4-Methylimidazolidine-1,3-diyl)dihexadecan-1-one is a chemical compound with a complex structure that includes an imidazolidine ring and long alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methylimidazolidine-1,3-diyl)dihexadecan-1-one typically involves the reaction of 4-methylimidazolidine with hexadecan-1-one under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid is often used to facilitate the reaction. The mixture is heated to a temperature of around 70-80°C and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(4-Methylimidazolidine-1,3-diyl)dihexadecan-1-one may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature control and mixing can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Methylimidazolidine-1,3-diyl)dihexadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
1,1’-(4-Methylimidazolidine-1,3-diyl)dihexadecan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1,1’-(4-Methylimidazolidine-1,3-diyl)dihexadecan-1-one involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazolidine: A simpler analog with similar structural features but shorter alkyl chains.
1,3-Dimethylimidazolidine: Another analog with two methyl groups on the imidazolidine ring.
Hexadecan-1-one: A simpler ketone with a long alkyl chain but lacking the imidazolidine ring.
Uniqueness
1,1’-(4-Methylimidazolidine-1,3-diyl)dihexadecan-1-one is unique due to its combination of an imidazolidine ring and long alkyl chains, which confer both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and drug delivery systems.
Properties
CAS No. |
32634-14-3 |
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Molecular Formula |
C36H70N2O2 |
Molecular Weight |
563.0 g/mol |
IUPAC Name |
1-(3-hexadecanoyl-4-methylimidazolidin-1-yl)hexadecan-1-one |
InChI |
InChI=1S/C36H70N2O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-35(39)37-32-34(3)38(33-37)36(40)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 |
InChI Key |
OTECQRFWRUEQGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CC(N(C1)C(=O)CCCCCCCCCCCCCCC)C |
Origin of Product |
United States |
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